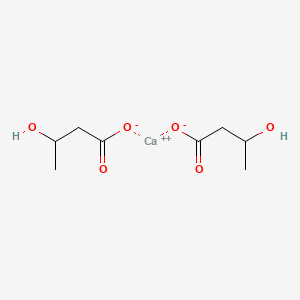

Calcium-beta-hydroxybutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-hydroxybutyrate de calcium est un sel de calcium de l'acide 3-hydroxybutyrique, un corps cétonique qui joue un rôle important dans le métabolisme énergétique, en particulier pendant les périodes de jeûne ou de faible apport en glucides. Ce composé est connu pour ses effets thérapeutiques potentiels, notamment ses effets neuroprotecteurs et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 3-hydroxybutyrate de calcium peut être synthétisé par réaction de l'acide 3-hydroxybutyrique avec l'hydroxyde de calcium. La réaction implique généralement la dissolution de l'acide 3-hydroxybutyrique dans l'eau, suivie de l'ajout d'hydroxyde de calcium à la solution. Le mélange est agité jusqu'à ce que la réaction soit terminée, ce qui entraîne la formation de 3-hydroxybutyrate de calcium .

Méthodes de production industrielle

Les méthodes de production industrielle du 3-hydroxybutyrate de calcium impliquent souvent la fermentation du glucose ou d'autres glucides par des souches spécifiques de bactéries, telles que Ralstonia eutropha. Les bactéries produisent de l'acide 3-hydroxybutyrique, qui est ensuite neutralisé par l'hydroxyde de calcium pour former le 3-hydroxybutyrate de calcium .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-hydroxybutyrate de calcium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé en acétoacétate, un autre corps cétonique.

Réduction : Il peut être réduit en acide 3-hydroxybutyrique.

Substitution : Il peut participer à des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, notamment les halogènes et les acides, peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Acétoacétate

Réduction : Acide 3-hydroxybutyrique

Substitution : Selon le réactif, les produits peuvent comprendre des dérivés halogénés ou d'autres composés substitués.

Applications de la recherche scientifique

Le 3-hydroxybutyrate de calcium a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Étudié pour son rôle dans le métabolisme cellulaire et la production d'énergie.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des affections telles que l'épilepsie, la maladie d'Alzheimer et l'insuffisance cardiaque.

Industrie : Utilisé dans la production de plastiques biodégradables et en tant que complément alimentaire.

Mécanisme d'action

Le 3-hydroxybutyrate de calcium exerce ses effets principalement par son rôle de corps cétonique. Il sert de source d'énergie alternative pendant les périodes de faible disponibilité en glucose. Dans le cerveau, il peut franchir la barrière hémato-encéphalique et fournir de l'énergie aux neurones. Il se lie également à des récepteurs spécifiques, tels que le récepteur 2 de l'acide hydroxy-carboxylique, et inhibe les enzymes de la désacétylase des histones, ce qui peut moduler l'expression génétique et réduire l'inflammation .

Applications De Recherche Scientifique

Calcium 3-hydroxybutyrate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in cellular metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, Alzheimer’s disease, and heart failure.

Industry: Used in the production of biodegradable plastics and as a dietary supplement.

Mécanisme D'action

Calcium 3-hydroxybutyrate exerts its effects primarily through its role as a ketone body. It serves as an alternative energy source during periods of low glucose availability. In the brain, it can cross the blood-brain barrier and provide energy to neurons. It also binds to specific receptors, such as hydroxyl-carboxylic acid receptor 2, and inhibits histone deacetylase enzymes, which can modulate gene expression and reduce inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

3-Hydroxybutyrate de sodium : Un autre sel de l'acide 3-hydroxybutyrique, utilisé de manière similaire dans les études métaboliques.

3-Hydroxybutyrate de potassium : Également utilisé comme complément énergétique et dans la recherche médicale.

3-Hydroxybutyrate de magnésium : Étudié pour ses effets bénéfiques potentiels sur la fonction musculaire et le métabolisme énergétique.

Unicité

Le 3-hydroxybutyrate de calcium est unique en raison de ses interactions spécifiques avec les ions calcium, qui peuvent avoir des avantages supplémentaires pour la santé des os et la signalisation cellulaire. Son utilisation dans les plastiques biodégradables met également en évidence sa polyvalence dans les applications industrielles .

Propriétés

Formule moléculaire |

C8H14CaO6 |

|---|---|

Poids moléculaire |

246.27 g/mol |

Nom IUPAC |

calcium;3-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

Clé InChI |

OXUQOKIBNYSTGF-UHFFFAOYSA-L |

SMILES canonique |

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)

![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)

![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)